molecular formula C11H17N3O3 B13089666 tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate

tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate

Cat. No.: B13089666
M. Wt: 239.27 g/mol
InChI Key: IEBMDJZJTMKXMD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo-oxazole core substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-5-7-8(6-14)16-9(4-12)13-7/h4-6,12H2,1-3H3

InChI Key

IEBMDJZJTMKXMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of propargylamines with oximes, followed by intramolecular cyclization mediated by copper(I) chloride . Another approach includes the use of tert-butyl nitrite or isoamyl nitrite to facilitate the formation of the isoxazole ring from substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminomethyl Group

The aminomethyl group undergoes nucleophilic substitution reactions with electrophiles. For example:

  • Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) in THF using NaH as a base and 15-crown-5 as a phase-transfer catalyst yields N-acylated derivatives. Typical conditions: 3 hours at room temperature, yielding 60–85% .

  • Alkylation : Treatment with alkyl halides in DMF with NaH as a base produces N-alkylated products (80–90% yields) .

Cyclization and Ring Functionalization

The pyrrolooxazole core participates in cyclization and halogenation:

  • Cyclization with Hydroxylamine : Heating with hydroxylamine hydrochloride in refluxing ethanol forms fused oxazole rings (60–90% yields) .

  • Chlorination : Reaction with N-chlorosuccinimide (NCS) introduces chlorine at reactive positions (e.g., 7- or 8-position of the pyrrole ring), yielding 60–75% under mild conditions .

Ester Hydrolysis and Derivatization

The tert-butyl ester group is hydrolyzed under acidic conditions (e.g., TFA/DCM) to yield carboxylic acid derivatives, which are further functionalized via amide coupling using DCC/DMAP (78–82% yields).

Reaction Optimization Data

Reaction TypeConditionsYieldKey Catalysts/Reagents
AcylationTHF, RT, 3 h, NaH, 15-crown-560–85%Benzoyl chloride
AlkylationDMF, 80°C, 12 h, NaH80–90%Alkyl halides
CyclizationEthanol, reflux, 6–12 h60–90%NH2_2OH·HCl
ChlorinationDCM, RT, 2 h, NCS60–75%N-Chlorosuccinimide
Ester HydrolysisTFA/DCM (1:1), RT, 4 h95%Trifluoroacetic acid

Spectroscopic Characterization

Post-reaction analysis employs advanced techniques:

  • 1H/13C NMR : Confirms substitution patterns (e.g., acyl/alkyl group integration) .

  • HRMS : Validates molecular weights of derivatives (e.g., [M+H]+ peaks for acylated products).

  • 1H-15N HMBC : Resolves nitrogen environments in heterocyclic products .

Mechanistic Insights

  • Acylation : Proceeds via deprotonation of the aminomethyl group by NaH, followed by nucleophilic attack on the acyl chloride .

  • Cyclization : Involves nitrenoid-like transition states during thermal isomerization, as supported by DFT calculations .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-d]oxazole compounds exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. A study highlighted that certain derivatives demonstrated growth inhibitory activity against human cancer cell lines, including those from malignant peritoneal mesothelioma, without affecting normal cells' proliferation .

Inhibition of Enzymatic Activity

Research has also focused on the inhibitory effects of pyrrolo[3,4-d]oxazoles on specific enzymes. For example, the compound has been evaluated for its ability to inhibit D-amino acid oxidase, an enzyme implicated in neurodegenerative diseases. This inhibition could potentially lead to therapeutic strategies for conditions such as Alzheimer's disease .

Neuroprotective Effects

The neuroprotective potential of pyrrolo[3,4-d]oxazole derivatives has been investigated due to their involvement in modulating neurotransmitter systems and reducing oxidative stress. These properties suggest that they might be beneficial in treating neurodegenerative disorders .

Case Studies and Research Findings

Study Focus Findings
MDPI Study (2021)D-amino acid oxidase inhibitionIdentified potential for treating neurodegenerative diseases through enzyme inhibition .
Anticancer Research (2020)Growth inhibition in cancer cell linesDemonstrated selective cytotoxicity against various cancer types while sparing normal cells .
Neuroprotective Pathways (2025)Effects on neurotransmitter modulationHighlighted the dual role of metabolites in oxidative stress and neuroprotection .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Notes Synthesis Highlights
tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate (Target) C₁₁H₁₇N₃O₃ 255.28 Aminomethyl, Boc-protected oxazole Potential for enhanced solubility (amine protonation) and hydrogen bonding; likely evaluated in ATX inhibition or similar assays (inferred from ) Likely involves Boc protection and aminomethylation steps; may use coupling reagents (e.g., HATU)
tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate () C₁₁H₁₆N₂O₃ 240.26 Hydroxymethyl, Boc-protected oxazole Lower solubility vs. aminomethyl analog (hydroxyl group less basic); used in solubility assays (e.g., HT-Solubility in ) Synthesized via stepwise coupling; purity >95%
tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate () C₁₄H₂₃N₃O₂S 297.42 Thiazole, sec-butyl, Boc-protected Thiazole’s sulfur atom may improve lipophilicity and alter metabolic stability; stereospecific (S-configuration) interactions Requires chiral synthesis; purity ≥95%
tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate () C₁₉H₂₂N₄O₃ 354.41 Cyano, phenyl, pyrano-pyrrole Bulky substituents (phenyl, cyano) reduce solubility; evaluated for stereoselective bioactivity Organocatalyzed enantioselective synthesis (36% yield)
Benzo[d][1,2,3]triazole-containing analogs () Varies (e.g., C₁₈H₂₁N₇O₂) Varies Benzo-triazole, Boc-protected pyrrolo-pyrrole High lipophilicity due to aromatic systems; tested in ATX inhibition assays (IC₅₀ values reported) Uses N,N′-carbonyldiimidazole and HATU coupling

Structural and Electronic Differences

  • Oxazole vs. Thiazole : The target compound’s oxazole ring (oxygen atom) contrasts with the thiazole (sulfur) in ’s analog. Thiazole’s larger atomic radius and lower electronegativity may enhance π-stacking interactions but reduce polarity compared to oxazole .
  • Aminomethyl vs.
  • Bulkier Substituents: The pyrano-pyrrole analog () contains a phenyl group and cyano substituent, which introduce steric hindrance and electronic withdrawal effects, likely reducing metabolic clearance but complicating synthesis .

Biological Activity

tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate (CAS No. 1251000-74-4) is a compound belonging to the class of pyrrolo derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 226.24 g/mol
  • Purity : 97% (as per supplier data) .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolo framework through cyclization reactions.
  • Introduction of the aminomethyl group via nucleophilic substitution.
  • Protection and deprotection steps to yield the final product in high purity.

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies on pyrrolo derivatives have shown:

  • Mechanism : These compounds can induce apoptosis in cancer cells by modulating signaling pathways such as mTOR and Bcl-2 .
  • Case Study : A related compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity .

Antimicrobial Properties

Pyrrolo derivatives have also been evaluated for their antimicrobial activities:

  • Activity Spectrum : Some studies report effectiveness against Gram-positive and Gram-negative bacteria, with potential applications in treating infections .
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Neuroprotective Effects

Emerging studies suggest that certain pyrrole-based compounds may exhibit neuroprotective effects:

  • Research Findings : Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis ,
AntimicrobialDisruption of cell membranes
NeuroprotectiveProtection against oxidative stress,

Q & A

Q. What are the key steps in synthesizing tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves sequential functionalization of pyrrolo-oxazole scaffolds. For example:
  • Step 1 : Reacting a substituted pyrimidine (e.g., ethyl 2-(methylthio)pyrimidine-5-carboxylate) with a quinoxalinone derivative in DMF using K₂CO₃ as a base at 80°C for 2 hours. The intermediate is purified via column chromatography (silica gel, EtOAc/hexane gradients) .
  • Boc Protection : Introducing tert-butoxycarbonyl (Boc) groups using Boc₂O and DMAP in DCM at room temperature for 12 hours .
  • Characterization : Intermediates are validated using ESI-MS (e.g., m/z 451 [M+H]⁺ for Boc-protected intermediates) and ¹H/¹³C NMR to confirm regioselectivity and stereochemistry .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Mass Spectrometry (ESI-MS) : Identifies molecular ion peaks (e.g., m/z 405 [M+H]⁺ for hydroxylated derivatives) and fragmentation patterns .
  • NMR Spectroscopy : ¹H NMR resolves proton environments (e.g., pyrrolidine NH at δ 1.4–2.0 ppm; Boc tert-butyl at δ 1.4 ppm). ¹³C NMR confirms carbonyl carbons (e.g., oxazole C=O at ~165 ppm) .
  • HPLC-PDA : Quantifies purity (>95%) and detects byproducts using C18 columns with acetonitrile/water gradients .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group or oxazole ring oxidation .
  • Avoid prolonged exposure to moisture or light. Stability tests (TGA/DSC) indicate decomposition above 150°C .

Advanced Research Questions

Q. How can reaction yields be optimized during the cyclization step to form the pyrrolo-oxazole core?

  • Methodological Answer :
  • Solvent Selection : Use THF or DCM for improved solubility of intermediates. DBU (1,8-diazabicycloundec-7-ene) promotes cyclization at 0°C → RT over 2 hours, minimizing side reactions .
  • Catalysis : Transition-metal catalysts (e.g., Pd(OAc)₂) may enhance regioselectivity in heterocycle formation, though this requires empirical testing .
  • Workup : Quench reactions with aqueous NH₄Cl to stabilize sensitive intermediates before extraction (EtOAc ×2) .

Q. What strategies resolve ambiguities in stereochemical assignments for the pyrrolidine ring?

  • Methodological Answer :
  • 2D NMR : NOESY/ROESY detects spatial proximity of protons (e.g., axial vs. equatorial positions in octahydroquinoxaline derivatives) .
  • X-ray Crystallography : Single-crystal analysis of Boc-protected intermediates (e.g., tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate) confirms absolute configuration .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and compare with experimental NMR shifts .

Q. How can the compound’s biological activity be evaluated in vitro?

  • Methodological Answer :
  • Enzyme Assays : Use Amplex Red-based fluorescence assays (e.g., autotaxin inhibition) at 37°C in phosphate buffer (pH 7.4) with 10 µM compound .
  • Solubility Testing : HT-Solubility assays in PBS (pH 6.5–7.5) quantify aqueous solubility for dose-response studies .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS over 60 minutes .

Q. What methods identify and mitigate byproducts from triflate-mediated hydroxyl activation?

  • Methodological Answer :
  • Byproduct Identification : LC-MS (negative ion mode) detects sulfonate esters or des-Boc derivatives. Tf₂O (triflic anhydride) reactions require strict anhydrous conditions to avoid hydrolysis .
  • Purification : Reverse-phase HPLC (C18, 0.1% TFA in H₂O/MeCN) separates triflate byproducts.
  • Kinetic Monitoring : In situ IR spectroscopy tracks carbonyl peaks (1700–1750 cm⁻¹) to optimize reaction time and minimize overactivation .

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